molecular formula C7H6FN3 B3219981 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190322-29-2

7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine

Cat. No.: B3219981
CAS No.: 1190322-29-2
M. Wt: 151.14 g/mol
InChI Key: REAQZOILWPFYPT-UHFFFAOYSA-N
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Description

7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with a fluorine atom at the 7th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of fluorinated pyridine derivatives, followed by amination and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups .

Mechanism of Action

The mechanism of action of 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s fluorine atom and amine group play crucial roles in its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding interactions with molecular targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAQZOILWPFYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 2
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Reactant of Route 3
7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 4
7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 5
7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 6
7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine

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